

2,4-Dihydroxybenzophenone- $^{13}\text{C}_6$ physical appearance

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Compound of Interest

Compound Name: 2,4-Dihydroxybenzophenone- $^{13}\text{C}_6$

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Technical Guide: 2,4-Dihydroxybenzophenone- $^{13}\text{C}_6$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Dihydroxybenzophenone- $^{13}\text{C}_6$, a stable isotope-labeled compound valuable for quantitative analytical studies. This document outlines its physical and chemical properties, provides detailed experimental protocols for its use as an internal standard, and illustrates relevant metabolic pathways and experimental workflows.

Core Properties

2,4-Dihydroxybenzophenone- $^{13}\text{C}_6$ is the ^{13}C -labeled version of 2,4-Dihydroxybenzophenone (also known as Benzophenone-1), a known metabolite of certain UV filtering agents like oxybenzone (Benzophenone-3).[1][2] Its primary application in research is as an internal standard for highly accurate quantification of the unlabeled compound in various biological and environmental matrices using isotope dilution mass spectrometry.[3]

Physical and Chemical Data

The key physical and chemical properties of 2,4-Dihydroxybenzophenone- $^{13}\text{C}_6$ and its unlabeled counterpart are summarized below for easy comparison.

Property	2,4-Dihydroxybenzophenone- ¹³ C ₆	2,4-Dihydroxybenzophenone
Physical Appearance	Off-White Solid	Light-yellow, crystalline solid or powder[4]
CAS Number	2731164-01-3	131-56-6[5]
Molecular Formula	C ₇ ¹³ C ₆ H ₁₀ O ₃	C ₁₃ H ₁₀ O ₃ [5]
Molecular Weight	220.17 g/mol	214.22 g/mol [5]
Melting Point	Not specified	144.5-147 °C[6]
Solubility	Not specified	Soluble in ethanol, methanol, ethyl acetate; practically insoluble in cold water.[7]
Storage Conditions	Store at room temperature, tightly closed and dry.[7]	Stable under recommended storage conditions.[7]

Experimental Protocols

The primary utility of 2,4-Dihydroxybenzophenone-¹³C₆ is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Analysis of 2,4-Dihydroxybenzophenone in Biological Samples using LC-MS/MS with a ¹³C₆-Labeled Internal Standard

This protocol provides a general framework for the determination of 2,4-Dihydroxybenzophenone in matrices like serum or urine.

2.1.1 Sample Preparation

- Spiking: To a 100 µL aliquot of the biological sample (e.g., human serum), add a known concentration of 2,4-Dihydroxybenzophenone-¹³C₆ solution (e.g., 10 µL of a 1 µg/mL solution

in methanol). The amount should be chosen to be within the linear range of the instrument's response.

- Enzymatic Hydrolysis (for conjugated metabolites): To account for glucuronide and sulfate conjugates, treat the sample with β -glucuronidase/arylsulfatase.^[1]
- Protein Precipitation: Add 300 μ L of ice-cold acetonitrile to the sample to precipitate proteins.
- Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a clean tube.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μ L of the initial mobile phase.

2.1.2 LC-MS/MS Conditions (Illustrative)

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example:
 - 0-1 min: 5% B
 - 1-8 min: Linear ramp to 95% B
 - 8-10 min: Hold at 95% B
 - 10.1-12 min: Return to 5% B and re-equilibrate.

- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.
- MRM Transitions:
 - 2,4-Dihydroxybenzophenone: Precursor ion (m/z) 213.1 \rightarrow Product ion (m/z) [To be determined empirically, but likely fragments corresponding to loss of functional groups].
 - 2,4-Dihydroxybenzophenone- $^{13}\text{C}_6$: Precursor ion (m/z) 219.1 \rightarrow Product ion (m/z) [To be determined empirically, should correspond to the same fragmentation as the unlabeled compound].

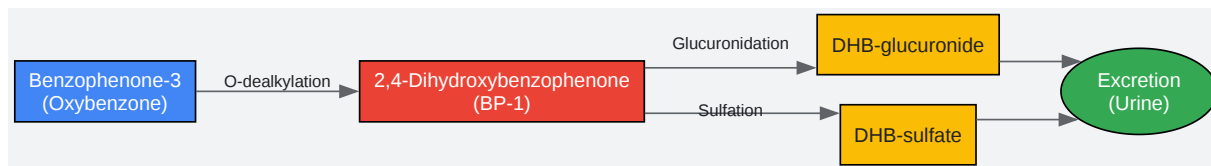
2.1.3 Quantification

A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled 2,4-Dihydroxybenzophenone and a constant concentration of the $^{13}\text{C}_6$ -labeled internal standard. The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Metabolic Pathway of Benzophenone-3

2,4-Dihydroxybenzophenone is a key metabolite in the biotransformation of the sunscreen agent Benzophenone-3 (Oxybenzone). The use of 2,4-Dihydroxybenzophenone- $^{13}\text{C}_6$ as an internal standard is crucial for accurately studying the pharmacokinetics and metabolism of this widely used compound.

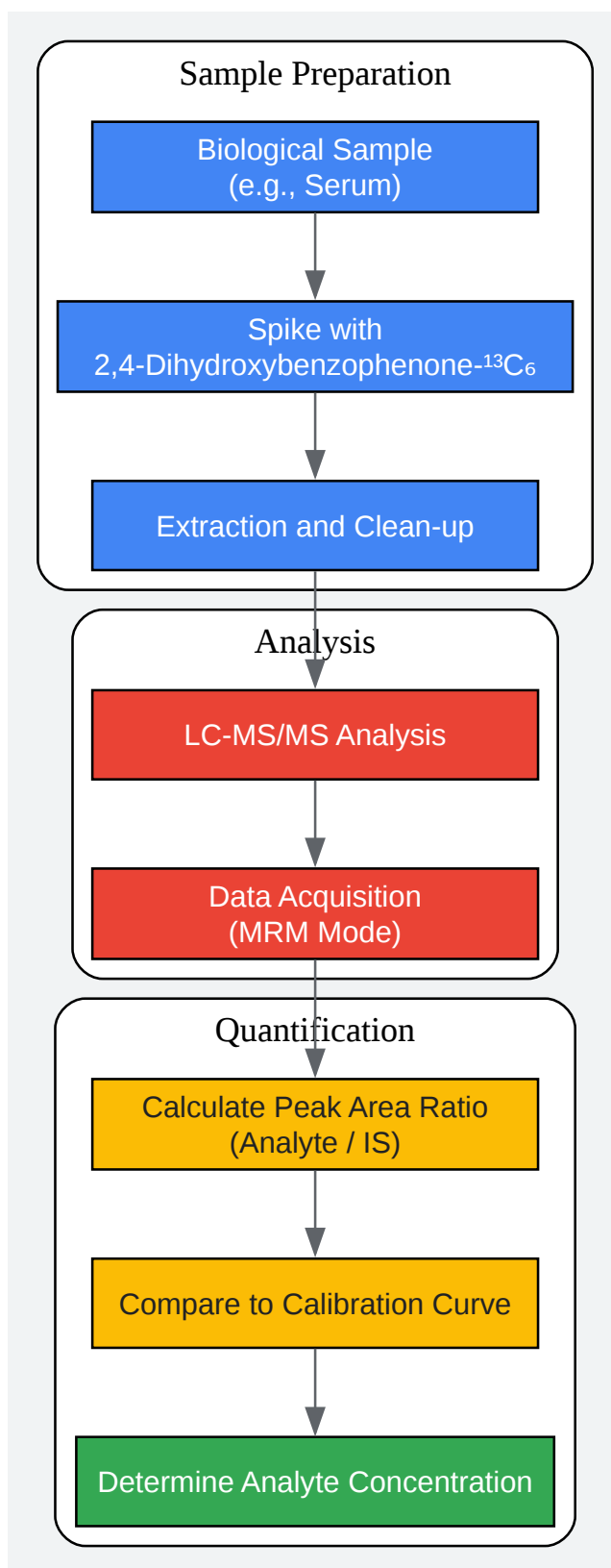


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Caption: Metabolic pathway of Benzophenone-3 to 2,4-Dihydroxybenzophenone and its conjugates.

Experimental Workflow for Isotope Dilution Analysis

The following diagram illustrates a typical workflow for using 2,4-Dihydroxybenzophenone- $^{13}\text{C}_6$ as an internal standard in a quantitative analysis experiment.



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Caption: General workflow for quantitative analysis using a ^{13}C -labeled internal standard.

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